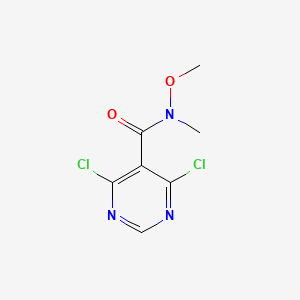![molecular formula C8H6ClF3O B1402176 1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene CAS No. 1404194-48-4](/img/structure/B1402176.png)
1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene
Vue d'ensemble
Description
1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloro(difluoro)methoxy group, a fluoro group, and a methyl group
Méthodes De Préparation
The synthesis of 1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene typically involves the following steps:
Nitration Reaction: The starting material, 1-chloro-2-methyl-4-nitrobenzene, undergoes a nitration reaction using a mixture of nitric acid and sulfuric acid.
Reduction Reaction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Difluoromethylation: The amino group is converted to a chloro(difluoro)methoxy group using a difluoromethylating reagent such as chlorodifluoromethane in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro(difluoro)methoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Common reagents used in these reactions include halogens, nitric acid, sulfuric acid, and reducing agents such as iron powder. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Chemical Research: It serves as a model compound for studying the effects of fluorine substitution on the reactivity and properties of aromatic compounds.
Mécanisme D'action
The mechanism of action of 1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The chloro(difluoro)methoxy group can undergo nucleophilic attack, leading to the formation of new chemical bonds.
Electrophilic Attack:
These interactions are influenced by the electronic and steric effects of the substituents on the benzene ring.
Comparaison Avec Des Composés Similaires
1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene can be compared with other similar compounds, such as:
1-[Chloro(difluoro)methoxy]-4-nitrobenzene: This compound has a nitro group instead of a fluoro group, which significantly alters its reactivity and applications.
4-(Chlorodifluoromethoxy)aniline:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
1-[chloro(difluoro)methoxy]-4-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-5-4-6(10)2-3-7(5)13-8(9,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRPPKZKYARUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(Pentafluorophenyl)thio]phenyl}amine](/img/structure/B1402094.png)
![tert-butyl 3-({[(1E)-(dimethylamino)methylene]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B1402095.png)

![4-Chloro-3-[(3-chloropropanoyl)amino]benzoic acid](/img/structure/B1402098.png)
![1-(2-Cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1402100.png)

![Ethyl 2-[(4-aminophenyl)thio]isonicotinate](/img/structure/B1402103.png)







